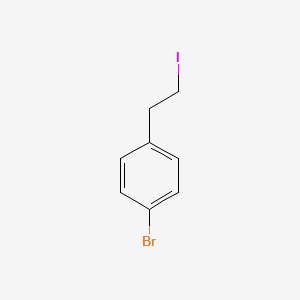

1-Brom-4-(2-iodoethyl)benzol

Übersicht

Beschreibung

1-Bromo-4-(2-iodoethyl)benzene, also known as 1-bromo-4-iodoethylbenzene, is an organic compound that has been studied for its various applications in scientific research. It is primarily used as a reagent for the synthesis of organic compounds, as well as a reactant in organic chemistry. 1-Bromo-4-(2-iodoethyl)benzene is also used in the study of biochemical and physiological effects, as well as in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Herstellung von organisch-anorganischen Hybridverbindungen

1-Brom-4-(2-iodoethyl)benzol kann als Ausgangsreagenz bei der Herstellung von organisch-anorganischen Hybridverbindungen verwendet werden . Diese Verbindungen finden vielfältige Anwendungen in verschiedenen Bereichen wie Elektronik, Photonik und Energiespeicherung.

Synthese von [C6H5CH2NH3]2PbI4

Diese Verbindung ist ein Beispiel für eine organisch-anorganische Hybridverbindung, die mit this compound synthetisiert werden kann . Sie hat potentielle Anwendungen in optoelektronischen Geräten.

Synthese von [C6H5CH2CH2SC(NH2)2]3PbI5

Eine weitere organisch-anorganische Hybridverbindung, die mit this compound synthetisiert werden kann, ist [C6H5CH2CH2SC(NH2)2]3PbI5 . Diese Verbindung hat ebenfalls potentielle Anwendungen in optoelektronischen Geräten.

Synthese von [C10H7CH2NH3]PbI3

This compound kann auch zur Synthese von [C10H7CH2NH3]PbI3 verwendet werden . Diese Verbindung ist ein weiteres Beispiel für eine organisch-anorganische Hybridverbindung mit potentiellen Anwendungen in optoelektronischen Geräten.

Herstellung von Dioxan-basierten antiviralen Wirkstoffen

This compound kann bei der Herstellung von Dioxan-basierten antiviralen Wirkstoffen verwendet werden . Diese Wirkstoffe können zur Behandlung verschiedener Virusinfektionen eingesetzt werden.

Forschung an halogenierten Kohlenwasserstoffen

Als halogenierter Kohlenwasserstoff kann this compound in der Forschung an diesen Verbindungstypen verwendet werden . Dies beinhaltet Studien zu ihren Eigenschaften, Reaktionen und potenziellen Anwendungen.

Wirkmechanismus

Target of Action

1-Bromo-4-(2-iodoethyl)benzene is a halogenated hydrocarbon . It is primarily used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds can be used in various applications, including the preparation of dioxane-based antiviral agents .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . The general mechanism involves two steps :

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process is crucial in the formation of various organic-inorganic hybrid compounds .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a cyp1a2, cyp2c9, and cyp2d6 inhibitor . Its lipophilicity (Log Po/w) is 2.64 (iLOGP) and 3.69 (Consensus Log Po/w) .

Result of Action

The primary result of the action of 1-Bromo-4-(2-iodoethyl)benzene is the formation of various organic-inorganic hybrid compounds . These compounds have potential applications in the development of antiviral agents .

Action Environment

The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature and the presence of inert gases can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Bromo-4-(2-iodoethyl)benzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution and radical addition reactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate . The nature of these interactions often involves the formation of covalent bonds between the halogenated benzene ring and the target biomolecule, leading to changes in the biomolecule’s structure and activity.

Molecular Mechanism

At the molecular level, 1-Bromo-4-(2-iodoethyl)benzene exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s halogen atoms can participate in halogen bonding, a type of non-covalent interaction that influences the binding affinity and specificity of the compound for its target biomolecules . Additionally, the compound can act as an electrophile in aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the target biomolecules, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Bromo-4-(2-iodoethyl)benzene in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can vary depending on the experimental conditions, such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties and effects on cells. Long-term exposure to 1-Bromo-4-(2-iodoethyl)benzene in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-Bromo-4-(2-iodoethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses could lead to significant biochemical and physiological changes. Threshold effects observed in these studies indicate that there is a dosage-dependent response, with higher doses potentially causing toxic or adverse effects . For instance, high doses of 1-Bromo-4-(2-iodoethyl)benzene may induce oxidative stress, inflammation, and cellular damage, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

1-Bromo-4-(2-iodoethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of more water-soluble metabolites that can be excreted . These metabolic pathways are crucial for detoxifying the compound and preventing its accumulation in tissues, which could otherwise lead to adverse effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of 1-Bromo-4-(2-iodoethyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes and interact with intracellular targets. Additionally, the presence of halogen atoms in the molecule can influence its binding affinity for transporters and proteins, affecting its distribution and localization within the cell.

Subcellular Localization

The subcellular localization of 1-Bromo-4-(2-iodoethyl)benzene is determined by various factors, including targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The specific localization of the compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.

Eigenschaften

IUPAC Name |

1-bromo-4-(2-iodoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDBQVCZDFTUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599321 | |

| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85356-68-9 | |

| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)